molecular formula C9H10N2O3 B1295390 N,N-Dimethyl-4-nitrobenzamide CAS No. 7291-01-2

N,N-Dimethyl-4-nitrobenzamide

Cat. No.: B1295390
CAS No.: 7291-01-2
M. Wt: 194.19 g/mol
InChI Key: WYOXDERVKORKJN-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-nitrobenzamide: is an organic compound with the molecular formula C9H10N2O3. It is a derivative of benzamide, where the amide nitrogen is substituted with two methyl groups and the benzene ring is substituted with a nitro group at the para position. This compound is known for its pale yellow solid form and is slightly soluble in chloroform and methanol when heated .

Mechanism of Action

Mode of Action

It is known that the compound is formed from nitrile and dmf under an o2 atmosphere in a copper-catalyzed reaction . The exact interaction of N,N-Dimethyl-4-nitrobenzamide with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

The compound is involved in the copper-catalyzed formation of benzamide from nitrile and dmf

Pharmacokinetics

It is known that the compound has a molecular weight of 19419 , and it is slightly soluble in heated methanol and chloroform These properties could impact the compound’s bioavailability

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s formation is influenced by the presence of an O2 atmosphere . .

Biochemical Analysis

Biochemical Properties

N,N-Dimethyl-4-nitrobenzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific biochemical context .

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of genes involved in inflammatory responses and oxidative stress. Additionally, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It can bind to enzymes and proteins, leading to changes in their activity. For instance, it may inhibit or activate certain enzymes, resulting in downstream effects on cellular processes. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions but may degrade over extended periods. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reducing oxidative stress and inflammation. At higher doses, this compound can become toxic, leading to adverse effects on cellular function and overall health. Threshold effects have been observed, where the compound’s impact changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, it may affect the activity of enzymes involved in the detoxification of reactive oxygen species. Additionally, this compound can influence metabolic flux and alter the levels of specific metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within cells can impact its activity and function. For instance, this compound may accumulate in specific cellular compartments, influencing its interactions with target biomolecules .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and oxidative stress responses .

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • From Dimethylamine Hydrochloride and 4-Nitrobenzoic Acid:

  • Copper-Catalyzed Amidation:

      Reaction: Nitrile reacts with N-substituted formamides in the presence of copper catalyst.

      Conditions: The reaction is carried out under an oxygen atmosphere at 140°C for 24 hours.

      Procedure: The reaction mixture is then cooled, quenched with water, and extracted with ethyl acetate.

Industrial Production Methods: Industrial production methods for N,N-Dimethyl-4-nitrobenzamide typically involve large-scale synthesis using the above-mentioned routes, with optimizations for yield and purity. The use of continuous flow reactors and automated purification systems are common in industrial settings to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

  • Reduction:

      Reagents: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.

      Products: Reduction of the nitro group yields N,N-dimethyl-4-aminobenzamide.

  • Substitution:

      Reagents: Halogenating agents such as thionyl chloride can be used to substitute the nitro group.

      Products: Substitution reactions can yield various halogenated derivatives of N,N-dimethyl-4-nitrobenzamide.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the compound, although this is less common due to the stability of the nitro group.

    Reduction: Hydrogenation conditions typically involve a metal catalyst and a hydrogen source.

Major Products:

    Reduction: N,N-dimethyl-4-aminobenzamide.

    Substitution: Halogenated derivatives depending on the halogenating agent used.

Scientific Research Applications

Chemistry:

    Catalysis: N,N-Dimethyl-4-nitrobenzamide is used as a ligand in various catalytic reactions, enhancing the reactivity and selectivity of catalysts.

Biology:

    Enzyme Inhibition: It has been studied for its potential to inhibit certain enzymes, making it a candidate for biochemical research.

Medicine:

    Drug Development: The compound’s derivatives are explored for their pharmacological properties, including potential anti-inflammatory and antimicrobial activities.

Industry:

    Material Science: It is used in the synthesis of polymers and other advanced materials due to its unique chemical properties.

Comparison with Similar Compounds

Uniqueness: N,N-Dimethyl-4-nitrobenzamide is unique due to the presence of both the nitro and dimethylamino groups, which confer distinct electronic and steric properties. These properties make it a versatile compound in various chemical and biological applications.

Properties

IUPAC Name

N,N-dimethyl-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-10(2)9(12)7-3-5-8(6-4-7)11(13)14/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOXDERVKORKJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60223213
Record name Benzamide, N,N-dimethyl-4-nitro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7291-01-2
Record name Benzamide, N,N-dimethyl-4-nitro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethyl-4-nitrobenzamide
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Record name Benzamide, N,N-dimethyl-4-nitro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-DIMETHYL-4-NITRO-BENZAMIDE
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Synthesis routes and methods I

Procedure details

To a solution of 4-nitro-benzoic acid (20 g, 0.1196 mol) in DMF (300 mL) N, N-dimethylamine hydrochloride (11.7 g, 0.1436 mol), HOBt (20.9 g, 0.1554 mol), EDC.HCl (34.3 g, 0.1794 mol) and DIPEA (30.91 g, 0.2392 mol) were added. The reaction mixture was stirred at room temperature for 12 h. The reaction mixture was diluted with water and extracted with ethyl acetate (3×500 mL). The organic layer was washed with water, brine and dried over sodium sulfate. The solvent was evaporated under reduced pressure to afford the title compound [23.0 g, 99%]; LC-MS (ESI): Calculated mass: 194.1; Observed mass: 195.1 [M+H]+ (RT: 1.70 min).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
20.9 g
Type
reactant
Reaction Step One
Quantity
34.3 g
Type
reactant
Reaction Step One
Name
Quantity
30.91 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
99%

Synthesis routes and methods II

Procedure details

To a mixture of 4-nitrobenzoyl chloride (7.20 g, 38.8 mmol) and dimethylamine hydrochloride (3.20 g, 39.2 mmol) in 100 mL DCM is added triethyl amine (14.0 mL, 99.6 mmol) at 0° C. The cooling bath is removed and the reaction mixture is stirred overnight at RT. Then 300 mL DCM is added and the reaction mixture is washed with 50% saturated aqueous ammonium chloride, water, 50% saturated aqueous sodium hydrogen carbonate and 0.1 M aqueous NaOH. The organic phase is dried over MgSO4 and concentrated in vacuo. Yield: 5.37 g.
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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